S1P5 receptor agonist-1
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Overview
Description
Sphingosine-1-phosphate receptor 5 (S1P5) agonist-1 is a bioactive lysophospholipid that interacts with the S1P5 receptor, a member of the G protein-coupled receptor family. This receptor is predominantly expressed in the nervous and immune systems, where it plays a crucial role in regulating the egress of natural killer cells from lymph nodes and is involved in immune and neurodegenerative disorders, as well as carcinogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S1P5 receptor agonist-1 involves several steps, including the preparation of sphingosine-1-phosphate and its subsequent modification to enhance receptor selectivity and efficacy.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions
S1P5 receptor agonist-1 undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Phosphorylation agents: Such as phosphorus oxychloride or phosphoric acid.
Oxidizing agents: Like hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of sphingosine, each with unique properties and receptor selectivity profiles .
Scientific Research Applications
S1P5 receptor agonist-1 has a wide range of scientific research applications, including:
Mechanism of Action
S1P5 receptor agonist-1 exerts its effects by binding to the S1P5 receptor, which is a G protein-coupled receptor. Upon binding, it activates intracellular signaling pathways that regulate various cellular processes, including cell proliferation, migration, and survival. The primary molecular targets include G proteins and downstream effectors such as phospholipase C and protein kinase C .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S1P5 receptor agonist-1 include other S1P receptor modulators such as:
Fingolimod: A non-selective S1P receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator with applications in neurodegenerative diseases.
Uniqueness
This compound is unique in its high selectivity for the S1P5 receptor, which reduces the risk of off-target effects and enhances its therapeutic potential in treating specific diseases .
Properties
Molecular Formula |
C20H24F3NO3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-[[(3S)-3-methyl-6-(4,4,4-trifluorobutoxy)-3,4-dihydronaphthalen-2-yl]methyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C20H24F3NO3/c1-13-7-15-9-18(27-6-2-5-20(21,22)23)4-3-14(15)8-16(13)10-24-11-17(12-24)19(25)26/h3-4,8-9,13,17H,2,5-7,10-12H2,1H3,(H,25,26)/t13-/m0/s1 |
InChI Key |
XKYTZMBQIKKIIW-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)OCCCC(F)(F)F)C=C1CN3CC(C3)C(=O)O |
Origin of Product |
United States |
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